N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Description
N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Properties
IUPAC Name |
N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13(9-11-22)21(12-14-6-3-2-4-7-14)18(23)17-20-15-8-5-10-19-16(15)24-17/h2-8,10,13,22H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXWUJKNJKSDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N(CC1=CC=CC=C1)C(=O)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves multiple stepsThe reaction typically involves the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The resulting intermediate is then further reacted with arylidenemalononitrile to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its efficacy against breast cancer cell lines . Additionally, it has been explored for its antimicrobial properties, making it a candidate for the development of new antibiotics . In the industrial sector, it may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . By inhibiting PI3K, the compound can induce apoptosis in cancer cells, thereby exerting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
N-benzyl-N-(4-hydroxybutan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can be compared with other thiazole derivatives, such as benzothiazole and pyrano[2,3-d]thiazole derivatives. While all these compounds share a common thiazole core, they differ in their substituents and overall structure, which can significantly impact their biological activity and applications . For example, benzothiazole derivatives have been extensively studied for their anti-tubercular activity, while pyrano[2,3-d]thiazole derivatives have shown promise as anticancer agents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
